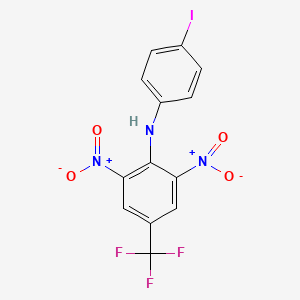
N-(4-iodophenyl)-2,6-dinitro-4-(trifluoromethyl)aniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-iodophenyl)-2,6-dinitro-4-(trifluoromethyl)aniline is an organic compound characterized by the presence of iodine, nitro, and trifluoromethyl groups attached to an aniline backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-iodophenyl)-2,6-dinitro-4-(trifluoromethyl)aniline typically involves multiple steps, starting with the iodination of aniline derivatives. One common method involves the sequential diazotization and iodination of 4-aminophenyl compounds using a KI/NaNO2/p-TsOH system in acetonitrile at room temperature . This is followed by nitration and introduction of the trifluoromethyl group through electrophilic aromatic substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of palladium-catalyzed coupling reactions, such as Suzuki–Miyaura coupling, is also common in industrial settings due to their efficiency and scalability .
Analyse Des Réactions Chimiques
Types of Reactions
N-(4-iodophenyl)-2,6-dinitro-4-(trifluoromethyl)aniline undergoes various chemical reactions, including:
Oxidation: The nitro groups can be further oxidized under strong oxidizing conditions.
Reduction: The nitro groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The iodine atom can be substituted by other nucleophiles through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles such as thiols, amines, or alkoxides in the presence of a base.
Major Products Formed
Oxidation: Formation of dinitro derivatives with additional oxygen functionalities.
Reduction: Formation of diamino derivatives.
Substitution: Formation of substituted aniline derivatives with various functional groups replacing the iodine atom.
Applications De Recherche Scientifique
N-(4-iodophenyl)-2,6-dinitro-4-(trifluoromethyl)aniline has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules through coupling reactions.
Biology: Investigated for its potential as a biochemical probe due to its unique functional groups.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific biological activities.
Mécanisme D'action
The mechanism of action of N-(4-iodophenyl)-2,6-dinitro-4-(trifluoromethyl)aniline involves its interaction with molecular targets through its functional groups. The nitro groups can participate in redox reactions, while the iodine and trifluoromethyl groups can influence the compound’s electronic properties, affecting its reactivity and interactions with other molecules. These interactions can modulate various biochemical pathways, making the compound useful in research and potential therapeutic applications .
Comparaison Avec Des Composés Similaires
Similar Compounds
N-(4-iodophenyl)-2-(4-isobutylphenyl)propanamide: Similar in structure but with different substituents, leading to different chemical properties and applications.
9,9-bis(4-iodophenyl)xanthene: Another iodinated aromatic compound with different functional groups and applications.
Uniqueness
N-(4-iodophenyl)-2,6-dinitro-4-(trifluoromethyl)aniline is unique due to the combination of iodine, nitro, and trifluoromethyl groups, which impart distinct electronic and steric properties. This makes it a versatile compound for various chemical reactions and applications, distinguishing it from other similar compounds.
Propriétés
IUPAC Name |
N-(4-iodophenyl)-2,6-dinitro-4-(trifluoromethyl)aniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7F3IN3O4/c14-13(15,16)7-5-10(19(21)22)12(11(6-7)20(23)24)18-9-3-1-8(17)2-4-9/h1-6,18H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZYXNCFOGKOOFC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC2=C(C=C(C=C2[N+](=O)[O-])C(F)(F)F)[N+](=O)[O-])I |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7F3IN3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-(3-(imidazo[1,2-a]pyridin-2-yl)phenyl)-2-oxo-2H-chromene-3-carboxamide](/img/structure/B5041642.png)
![[(4-methyl-6-oxo-6H-benzo[c]chromen-3-yl)oxy](phenyl)acetic acid](/img/structure/B5041650.png)
![4-[(Z)-(2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]-2-ethoxyphenyl 4-methylbenzenesulfonate](/img/structure/B5041663.png)
![3,4-dimethoxy-N-[2,2,2-trichloro-1-(4-chlorophenoxy)ethyl]benzamide](/img/structure/B5041664.png)

![1-[(2-fluorophenyl)methyl]-N-methyl-N-[(2-methyl-1,3-thiazol-4-yl)methyl]triazole-4-carboxamide](/img/structure/B5041674.png)
![1-[3-(2-chlorophenyl)-1-(4-fluorophenyl)-1H-pyrazol-4-yl]-N-[(1-ethyl-1H-pyrazol-4-yl)methyl]methanamine](/img/structure/B5041689.png)
![N-{1-[1-(1,4-dithiepan-6-yl)-4-piperidinyl]-1H-pyrazol-5-yl}-4-phenylbutanamide](/img/structure/B5041692.png)
![[2-[(Z)-(3-benzyl-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]-4-bromophenyl] methanesulfonate](/img/structure/B5041693.png)
![8-(5-Chlorothiophen-2-yl)sulfonyl-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B5041701.png)
![5-Acetyl-2-[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl-4-(4-ethylphenyl)-6-methyl-1,4-dihydropyridine-3-carbonitrile](/img/structure/B5041704.png)
![2-ethyl-N-[3-(5-methyl-1H-benzimidazol-2-yl)phenyl]butanamide](/img/structure/B5041715.png)
![1-[3-(4-cyclohexylphenyl)-1-methyl-1H-pyrazol-4-yl]-N-methyl-N-(2-pyrazinylmethyl)methanamine](/img/structure/B5041718.png)
![N-(4-fluorobenzyl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]-2-phenylacetamide](/img/structure/B5041723.png)
